molecular formula C12H16O3 B3057649 Tert-butyl 4-methoxybenzoate CAS No. 833-79-4

Tert-butyl 4-methoxybenzoate

Cat. No.: B3057649
CAS No.: 833-79-4
M. Wt: 208.25 g/mol
InChI Key: VGNDQTDDMDZSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-methoxybenzoate (CAS 833-79-4) is a high-purity specialty chemical ester supplied for research and further manufacturing applications. With a molecular formula of C12H16O3 and a molecular weight of 208.26 g/mol , this compound serves as a valuable synthetic intermediate and building block in organic chemistry. Its structure, featuring both a methoxybenzoate and a tert-butyl group, is of significant interest in the development of more complex molecules. The tert-butyl group is widely recognized in research for its ability to impart steric hindrance, which can enhance the stability of a molecule and protect functional groups during complex multi-step synthesis . This makes the reagent particularly useful in exploratory chemistry for pharmaceuticals and advanced materials. It is recommended for use as a precursor in the synthesis of fragrances, flavors, and other fine chemicals . As a member of the tert-butyl phenolic compound family, it also holds potential for investigation in applications such as stabilizers and antioxidants in polymers and lubricants . This product is offered with a guaranteed purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNDQTDDMDZSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500291
Record name tert-Butyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-79-4
Record name tert-Butyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for Tert Butyl 4 Methoxybenzoate and Analogues

Esterification Reactions for Carboxylic Acid Derivatives

Esterification remains a fundamental process for the synthesis of tert-butyl 4-methoxybenzoate (B1229959), involving the reaction of a carboxylic acid or its derivative with an alcohol.

Direct Esterification Protocols

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org However, the synthesis of tert-butyl esters, such as tert-butyl 4-methoxybenzoate, via this method presents challenges. The tertiary alcohol, tert-butanol (B103910), is a weak nucleophile due to steric hindrance, and is prone to dehydration under the strongly acidic conditions and elevated temperatures typically required. chemistrysteps.comresearchgate.net

To overcome these limitations, alternative strategies have been developed. One common approach involves the use of isobutylene (B52900) gas bubbled through a solution of the carboxylic acid with an acid catalyst. researchgate.netthieme-connect.com Another effective method employs di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source. thieme-connect.com Additionally, the reaction can be facilitated by using specific condensing agents or by converting the carboxylic acid's hydroxyl group into a better leaving group. chemistrysteps.com For instance, treatment of carboxylic acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can produce tert-butyl esters in high yields under mild conditions. thieme-connect.com

Table 1: Comparison of Direct Esterification Protocols for tert-Butyl Esters

MethodReagentsCatalystKey Features
Fischer-Speier Esterification Carboxylic Acid, tert-ButanolConcentrated H₂SO₄Prone to low yields due to alcohol dehydration. libretexts.orgchemistrysteps.com
Isobutylene Method Carboxylic Acid, IsobutyleneH₂SO₄Generates the tert-butyl carbocation for reaction. researchgate.netthieme-connect.com
(Boc)₂O Activation Carboxylic Acid, (Boc)₂ODMAP (often)Forms a mixed anhydride (B1165640) intermediate. thieme-connect.com
Tf₂NH-Catalyzed Method Carboxylic Acid, tert-Butyl AcetateTf₂NHProceeds quickly and in high yields. thieme-connect.com

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be employed to synthesize various esters from a common precursor. For the synthesis of butyl 4-methoxybenzoate, a transesterification reaction can be carried out using an appropriate starting ester, such as a methyl or ethyl ester of 4-methoxybenzoic acid, and butanol. rsc.org

One documented procedure involves the reaction of a primary amide, acting as an acyl donor, with an alcohol in the presence of a catalyst like potassium carbonate (K₂CO₃) at elevated temperatures. rsc.org Another method describes the use of sodium tert-butoxide (NaOtBu) in a solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) to facilitate the exchange of an ester group with a tert-butoxy (B1229062) group, yielding the corresponding tert-butyl ester. rsc.org A reported synthesis of this compound via transesterification gave an 88% yield. rsc.org

Table 2: Transesterification for the Synthesis of 4-Methoxybenzoate Esters

ProductStarting EsterReagentsConditionsYieldReference
This compound Methyl 4-methoxybenzoate (inferred)NaOtBu, TolueneRoom Temperature, 3-4 h88% rsc.org
Butyl 4-methoxybenzoate 4-Methoxybenzamiden-Butanol, K₂CO₃, Toluene120 °C, 12 h74% rsc.org

O-Acylation-Based Syntheses (e.g., of 6-hydroxycoumarin)

O-acylation is a key reaction for synthesizing esters from alcohols or phenols, particularly when using activated carboxylic acid derivatives like acyl chlorides. An example of this is the synthesis of 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, an analogue of this compound. ujkz.gov.bfsapub.orgsapub.org

In this synthesis, 6-hydroxycoumarin (B196160) is acylated using 4-methoxybenzoyl chloride. ujkz.gov.bfsapub.org The reaction is typically conducted in a suitable solvent such as tetrahydrofuran (THF) and in the presence of a base like triethylamine. ujkz.gov.bfsapub.orgsapub.org The base neutralizes the hydrochloric acid generated during the reaction, driving the process to completion. The mixture is often heated under reflux to ensure a complete reaction. sapub.org This method exemplifies the synthesis of complex esters by linking a phenolic hydroxyl group with the 4-methoxybenzoyl moiety. ujkz.gov.bf

Table 3: O-Acylation of 6-hydroxycoumarin

Reactant 1Reactant 2BaseSolventConditionsProductReference
6-hydroxycoumarin4-methoxybenzoyl chlorideTriethylamineTetrahydrofuran (THF)Reflux for 4 hours2-oxo-2H-chromen-6-yl 4-methoxybenzoate sapub.org

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry has introduced advanced techniques that offer advantages such as improved efficiency, sustainability, and milder reaction conditions.

Electromagnetic Mill-Assisted Synthesis

A novel and highly efficient green chemistry approach for synthesizing tert-butyl esters utilizes electromagnetic milling (EMM). rsc.org This method is performed under solvent-free and base-free conditions, using di-tert-butyl dicarbonate ((Boc)₂O) as the source of the tert-butyl group. rsc.orgresearchgate.net

The reaction is facilitated by ferromagnetic rods which act as the grinding media. Under a high-speed rotating magnetic field, these rods become magnetized and charged. rsc.org This magnetization is believed to play a crucial role in activating the chemical bonds, offering a new model for reaction activation without the need for external heating. rsc.org This mechanochemical process is particularly advantageous for its environmental friendliness and its applicability to sensitive molecules. rsc.orgresearchgate.net

Table 4: Electromagnetic Mill-Assisted Synthesis of tert-Butyl Esters

SubstrateReagentConditionsKey AdvantageReference
Carboxylic Acids(Boc)₂OElectromagnetic Milling, Solvent-free, Base-freeGreen and sustainable; no additional heating required. rsc.org rsc.org

PCl₃-Mediated Syntheses

Phosphorus trichloride (B1173362) (PCl₃) serves as a versatile reagent in ester synthesis, primarily by converting carboxylic acids or their derivatives into highly reactive acid chloride intermediates in situ. researchgate.netresearcher.life This method can be applied to both direct esterification and transesterification processes.

In one pathway, a carboxylic acid is treated with a reagent combination like POCl₃ and DMAP to form an activated species, which then readily reacts with an alcohol to yield the desired ester under mild conditions. rsc.org

Alternatively, PCl₃ can be used to mediate the transesterification of tert-butyl esters. researchgate.netresearcher.life In this one-pot process, the tert-butyl ester is first chlorinated with PCl₃ to form the corresponding aromatic or aliphatic acid chloride. This intermediate then reacts with a different alcohol added to the mixture to produce a new ester. This transformation is notable for its simple reaction conditions and broad substrate scope. researchgate.net

Table 5: PCl₃-Mediated Ester Synthesis

Reaction TypeStarting MaterialReagentsKey IntermediateOutcomeReference
Esterification Carboxylic AcidPOCl₃, DMAP, AlcoholActivated CarboxylEster formation under mild conditions. rsc.org rsc.org
Transesterification tert-Butyl EsterPCl₃, AlcoholAcid ChlorideConversion of tert-butyl esters to other esters. researchgate.net researchgate.net

Synthesis of Derivatized Tert-butyl Benzoate (B1203000) Structures (e.g., bromo-methoxybenzoate)

The synthetic methodologies for this compound can be adapted to produce a variety of derivatized structures, such as those containing halogen substituents. These derivatives serve as important intermediates in the synthesis of more complex molecules.

One example is the synthesis of tert-butyl 4-bromomethyl-3-methoxybenzoate. prepchem.com This compound is a key intermediate for creating more elaborate structures. prepchem.com Another related bromo-derivatized compound, tert-butyl 4-bromomethylbenzoate, is synthesized from tert-butyl 4-methylbenzoate. prepchem.com The reaction involves bromination using bromine in carbon tetrachloride at 50°C, with benzoyl peroxide as a radical initiator. prepchem.com

The synthesis of tert-butyl (1R,2S)-1-(3-bromo-4-methoxyphenyl)-2-nitro-2-phenylethylcarbamate provides another illustration. rsc.org This synthesis starts with tert-butyl 3-bromo-4-methoxybenzylidenecarbamate, which is reacted with nitromethylbenzene in toluene at -78°C in the presence of an organocatalyst. rsc.org

Furthermore, derivatized structures like tert-butyl 3-iodo-4-methoxybenzoate have been used in copper-catalyzed cross-coupling reactions. gatech.edu This highlights the utility of halogenated tert-butyl benzoates as precursors for constructing carbon-carbon bonds. The synthesis of the starting material, methyl 3-bromo-4-methoxybenzoate, involves the reaction of 4-methoxysalicylic acid with potassium carbonate in dry DMF. rsc.org

These examples demonstrate that the core tert-butyl benzoate structure can be readily functionalized, typically through reactions involving the aromatic ring or substituents, to generate a diverse array of chemical building blocks.

Spectroscopic and Crystallographic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy of tert-butyl 4-methoxybenzoate (B1229959), typically recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the different types of protons in the molecule.

The aromatic protons on the benzene (B151609) ring appear as two doublets. The two protons ortho to the ester group (H-2 and H-6) are deshielded and resonate at approximately 7.94 ppm, while the two protons ortho to the methoxy (B1213986) group (H-3 and H-5) are more shielded and appear at around 6.89 ppm. rsc.orgrsc.org Both signals exhibit a coupling constant (J) of about 8.8 to 9.0 Hz, which is characteristic of ortho-coupling in a para-substituted benzene ring. rsc.orgrsc.org

The three protons of the methoxy group (-OCH₃) give rise to a sharp singlet at approximately 3.84 ppm. rsc.orgrsc.org The nine equivalent protons of the tert-butyl group (C(CH₃)₃) produce a prominent singlet at around 1.58 ppm. rsc.orgrsc.org The integration of these signals (2:2:3:9) confirms the relative number of protons in each chemical environment.

Interactive Data Table: ¹H NMR Data for tert-butyl 4-methoxybenzoate in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Reference
7.95 d 9.0 2H Aromatic (ortho to C=O) rsc.org
7.94 d 8.8 2H Aromatic (ortho to C=O) rsc.org
6.90 d 9.0 2H Aromatic (ortho to OCH₃) rsc.org
6.89 d 8.8 2H Aromatic (ortho to OCH₃) rsc.org
3.85 s - 3H Methoxy (-OCH₃) rsc.org
3.84 s - 3H Methoxy (-OCH₃) rsc.org
1.58 s - 9H tert-butyl (-C(CH₃)₃) rsc.orgrsc.org

d = doublet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound in CDCl₃, the spectrum shows several distinct signals.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 165.6 ppm. rsc.org The aromatic carbon attached to the methoxy group (C-4) resonates at around 162.9 ppm. rsc.org The two aromatic carbons ortho to the ester group (C-2 and C-6) are found at about 131.3 ppm, while the carbon to which the ester group is attached (C-1) is observed at approximately 124.5 ppm. rsc.org The two aromatic carbons ortho to the methoxy group (C-3 and C-5) appear at around 113.3 ppm. rsc.org

The quaternary carbon of the tert-butyl group is observed at approximately 80.5 ppm, and the methyl carbons of the tert-butyl group resonate at about 28.2 ppm. rsc.org The carbon of the methoxy group appears at around 55.4 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment Reference
165.6 Ester Carbonyl (C=O) rsc.org
162.9 Aromatic C-OCH₃ rsc.org
131.3 Aromatic CH (ortho to C=O) rsc.org
124.5 Aromatic C-C=O rsc.org
113.3 Aromatic CH (ortho to OCH₃) rsc.org
80.5 Quaternary C of tert-butyl rsc.org
55.4 Methoxy (-OCH₃) rsc.org
28.2 Methyls of tert-butyl rsc.org

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more detailed structural confirmation of this compound. scielo.brnih.gov

A COSY spectrum would show correlations between the ortho-coupled aromatic protons. nih.gov An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, for instance, linking the proton signal at 7.94 ppm to the carbon signal at 131.3 ppm. nih.gov An HMBC spectrum would reveal long-range (2-3 bond) correlations, such as the correlation between the tert-butyl protons and the ester carbonyl carbon, and the methoxy protons with the aromatic carbon at the para-position, providing unambiguous evidence for the connectivity of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound. In the positive ion mode, this compound would be expected to show a peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 208.26 g/mol , this peak would appear at an m/z of approximately 209. nih.gov ESI-MS can also form adducts with other ions present in the sample, such as sodium [M+Na]⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govrsc.org This technique is widely used to assess the purity of a sample and to confirm the identity of the components. rsc.orgdoi.org

The mass spectrum of this compound obtained from GC-MS would show the molecular ion peak (M⁺) at m/z 208. The fragmentation pattern would likely involve the loss of the tert-butyl group (57 Da) to give a prominent peak at m/z 151, corresponding to the 4-methoxybenzoyl cation. Further fragmentation could involve the loss of the methoxy group (31 Da) or carbon monoxide (28 Da).

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound reveals distinct absorption bands that correspond to the specific vibrational modes of its functional groups. A prominent, strong band appears in the range of 1708–1715 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. rsc.orgorgsyn.org The C-H stretching vibrations of the methoxy group are observed around 2970 cm⁻¹. rsc.org The aromatic C-H stretching vibrations typically appear near 3000 cm⁻¹. rsc.org Furthermore, strong absorptions between 1100 cm⁻¹ and 1300 cm⁻¹ are assigned to the C-O stretching vibrations of the ester and ether linkages. Specifically, the asymmetric C-O-C stretch is found around 1255–1282 cm⁻¹, and the symmetric stretch is located near 1165–1175 cm⁻¹. rsc.orgorgsyn.org

Table 2: Principal FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2970 rsc.orgC-H StretchMethoxy (-OCH₃)
1708-1715 rsc.orgorgsyn.orgC=O StretchEster Carbonyl
1255-1282 rsc.orgorgsyn.orgAsymmetric C-O-C StretchEster/Ether
1165-1175 rsc.orgorgsyn.orgSymmetric C-O-C StretchEster/Ether

FT-Raman Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy provides further information on the vibrational modes of this compound. A notable peak in the FT-Raman spectrum is the symmetric stretching of the para-substituted benzene ring, which is observed at approximately 846 cm⁻¹. orgsyn.org The carbonyl (C=O) stretching vibration also gives a characteristic signal, appearing around 1708 cm⁻¹. orgsyn.org

Table 3: Key FT-Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1708 orgsyn.orgC=O StretchEster Carbonyl
~846 orgsyn.orgSymmetric Ring StretchPara-substituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum, typically recorded in solvents such as methanol (B129727) or chloroform, shows absorption bands in the ultraviolet region. These absorptions arise from π → π* transitions within the aromatic ring and the carbonyl group. The electron-donating methoxy group attached to the benzene ring influences the position of these absorption bands. The main absorption maximum (λmax) for this compound is observed in the range of 256–258 nm. rsc.orgorgsyn.orgnih.gov

Table 4: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Methanol~258 orgsyn.org
Chloroform~256 rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound offers a detailed insight into its molecular structure and packing in the crystalline form. rsc.orgnih.govrsc.org Research has shown that this compound crystallizes in the monoclinic system with the space group P21/c. rsc.orgnih.gov

The crystal structure confirms the planarity of the benzoate (B1203000) moiety. The sterically demanding tert-butyl group is positioned out of the plane of the aromatic ring. The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds, which connect adjacent molecules to form a supramolecular architecture. rsc.orgnih.gov These interactions occur between the hydrogen atoms of the tert-butyl group's methyl substituents and the oxygen atoms of the carbonyl and methoxy groups on neighboring molecules. rsc.org

Table 5: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic rsc.orgnih.gov
Space GroupP21/c rsc.orgnih.gov
a (Å)14.188 - 14.204 rsc.orgnih.gov
b (Å)6.223 - 6.229 rsc.orgnih.gov
c (Å)13.564 - 13.585 rsc.orgnih.gov
β (°)108.01 - 108.08 rsc.orgnih.gov
V (ų)1140.2 - 1144.3 rsc.orgnih.gov
Z4 rsc.orgnih.gov

Theoretical and Computational Chemistry Investigations of Tert Butyl 4 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size like Tert-butyl 4-methoxybenzoate (B1229959). DFT calculations can elucidate a range of molecular properties, from the fundamental geometry to spectroscopic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of Tert-butyl 4-methoxybenzoate can be fully optimized. sapub.org This process minimizes the energy of the molecule to find its equilibrium state in the gas phase.

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, the calculations would reveal a planar benzene (B151609) ring connected to an ester group. The methoxy (B1213986) group (-OCH₃) and the tert-butyl ester group (-COOC(CH₃)₃) will have specific orientations relative to the ring. The planarity of the ester group and its orientation with respect to the aromatic ring are critical determinants of the molecule's electronic properties. Theoretical calculations for similar aromatic esters have shown that the benzene ring and the ester group are often nearly perpendicular to each other. sapub.org

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

ParameterBond/AnglePredicted Value
Bond LengthC(aromatic)-C(aromatic)~1.39 Å
C(aromatic)-C(carbonyl)~1.49 Å
C=O~1.21 Å
C(carbonyl)-O(ester)~1.36 Å
O(ester)-C(tert-butyl)~1.48 Å
C(aromatic)-O(methoxy)~1.37 Å
O(methoxy)-C(methyl)~1.43 Å
Bond AngleC-C-C (in ring)~120°
C(aromatic)-C(carbonyl)-O(ester)~124°
O(carbonyl)-C(carbonyl)-O(ester)~123°
C(carbonyl)-O(ester)-C(tert-butyl)~118°
Dihedral AngleC(aromatic)-C(aromatic)-C(carbonyl)-O(ester)~20-30°

Note: These values are typical and illustrative of what would be expected from DFT calculations.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. tandfonline.com Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for precise assignment to specific stretching, bending, or torsional modes. rsc.org

For this compound, key vibrational modes include the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, the aromatic C-H and C=C stretching vibrations, and the various bending modes of the alkyl groups. Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental data. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H Stretch (Aromatic)Aromatic Ring3100 - 3000
C-H Stretch (Aliphatic)Methoxy & Tert-butyl2990 - 2850
C=O StretchEster Carbonyl~1725
C=C StretchAromatic Ring1610 - 1580
C-O Stretch (Ester)Ester1280 - 1250
C-O Stretch (Ether)Methoxy1180 - 1150
C-H Bend (Aromatic)Aromatic Ring900 - 675

Note: These are characteristic frequency ranges. Precise values are obtained from the DFT output.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable tool for assigning experimental spectra and confirming molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is the most common approach for these predictions. scispace.comscielo.br

Calculations are typically performed on the optimized geometry, and the computed isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Predicted shifts for the aromatic protons, the methoxy protons, and the tert-butyl protons can be directly compared to experimental data. mdpi.com While calculations are performed on a single molecule in the gas phase, and experiments are done in solution, modern computational methods can include solvent effects to improve accuracy. mdpi.com

Table 3: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for this compound

ProtonExperimental (CDCl₃) mdpi.comPredicted (GIAO/DFT)
Aromatic (ortho to -COOR)7.98 (d)~8.0
Aromatic (ortho to -OCH₃)6.89 (d)~6.9
Methoxy (-OCH₃)3.83 (s)~3.8
Tert-butyl (-(CH₃)₃)1.35 (s)~1.4

Note: Predicted values are illustrative. Experimental data is from deuterated chloroform (B151607) solution.

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational chemistry provides critical information about the electronic distribution and reactivity of a molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, indicating this is the site of initial electrophilic attack. The LUMO is anticipated to be centered on the electron-withdrawing carbonyl group and the aromatic ring, suggesting this is the region susceptible to nucleophilic attack. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Table 4: Predicted Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.2
HOMO-LUMO Gap (ΔE)~ 5.3

Note: These values are representative for a molecule of this type and depend on the level of theory used.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. chemrxiv.org It provides a clear picture of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic reactivity. tandfonline.comresearchgate.net

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the carbonyl and methoxy groups. These areas are rich in electrons and are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are anticipated around the hydrogen atoms, particularly the aromatic protons. These electron-deficient regions are susceptible to nucleophilic attack. The MEP map visually confirms the information derived from FMO analysis, highlighting the molecule's reactive centers. sapub.orgmdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.de This technique provides valuable insights into the electronic structure of a molecule, particularly regarding charge distribution, hybridization, and the stabilizing effects of electron delocalization, known as hyperconjugative interactions.

For this compound, NBO analysis would elucidate the key intramolecular interactions that govern its stability and electronic properties. The analysis examines interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In this molecule, significant donor-acceptor interactions are expected to involve the lone pairs on the oxygen atoms of the methoxy and ester groups and the π-system of the benzene ring.

Key anticipated interactions for this compound include:

Delocalization from Methoxy Oxygen: The lone pair orbitals (LP) on the methoxy oxygen atom (O-CH₃) act as strong donors, delocalizing electron density into the antibonding π* orbitals of the adjacent C-C bonds in the benzene ring. This LP(O) → π*(C-C) interaction contributes significantly to the resonance stabilization of the molecule and is characteristic of anisole-type systems.

Delocalization from Ester Oxygens: The lone pairs on both the carbonyl oxygen (C=O) and the ester oxygen (O-C(CH₃)₃) also participate in hyperconjugative interactions. The lone pairs on the carbonyl oxygen can donate into adjacent antibonding σ* orbitals. More importantly, the lone pair on the ester bridge oxygen can delocalize into the antibonding π* orbital of the carbonyl group (LP(O) → π*(C=O)), which enhances the C-O single bond's double bond character and influences the conformation of the ester group.

Ring Interactions: The π-electrons of the benzene ring itself act as donors to the antibonding σ* orbitals of adjacent C-H and C-C bonds.

A theoretical NBO analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, would generate data quantifying these effects. researchgate.netnih.gov

Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (Omethoxy)π* (Caryl-Caryl)Dataπ-conjugation (Resonance)
π (Caryl-Caryl)π* (C=O)Dataπ-conjugation
LP (Oester)π* (C=O)DataResonance within ester
σ (C-H)σ* (Caryl-Cester)DataHyperconjugation

Studies on Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, such as frequency conversion and optical switching. chinesechemsoc.orgacs.org The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first hyperpolarizability (β), which governs second-harmonic generation (SHG).

The polarizability and hyperpolarizability of this compound can be investigated using quantum chemical calculations. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a widely used method for predicting NLO properties. sapub.orgsapub.org The accuracy of these calculations is highly dependent on the choice of the basis set; extended basis sets incorporating diffuse and polarization functions, such as 6-311++G(d,p), are necessary to adequately describe the behavior of electrons in an external electric field. nih.govaip.org

The calculation yields tensors for both polarizability (α) and first hyperpolarizability (β). The average polarizability (⟨α⟩) and the total first hyperpolarizability (β_tot) are then derived from the tensor components. For comparison, these calculated values are often benchmarked against those of a standard NLO material like urea. sapub.org

Table 2: Representative Calculated NLO Properties
ParameterDescriptionCalculated Value (a.u.)
μDipole MomentData
⟨α⟩Average PolarizabilityData
ΔαPolarizability AnisotropyData
β_totTotal First HyperpolarizabilityData

Note: The values are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data.

A large first hyperpolarizability (β) value is often associated with molecules that have a specific electronic structure: a π-conjugated system linking an electron-donating group (EDG) to an electron-accepting group (EAG). This "D-π-A" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for NLO response.

This compound fits this D-π-A profile perfectly:

Electron-Donating Group (D): The methoxy (-OCH₃) group at the para position is a strong electron donor, pushing electron density into the benzene ring via the resonance effect.

π-Conjugated Bridge (π): The benzene ring serves as the conjugated bridge, allowing for efficient electron delocalization.

Electron-Accepting Group (A): The ester group, specifically the carbonyl (C=O) moiety, acts as an electron acceptor.

The presence of this D-π-A system suggests that this compound should possess notable NLO properties. The tert-butyl group, while not directly involved in the conjugation, is an bulky aliphatic group that can influence the molecule's solid-state packing and solubility, which are critical factors for developing practical NLO materials. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and chemical properties. Conformational analysis involves mapping the potential energy surface of a molecule by systematically rotating its flexible dihedral angles to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govbiorxiv.org

For this compound, the primary sources of conformational flexibility are the rotations around two key single bonds:

The bond connecting the benzene ring to the ester carbonyl carbon (C_aryl - C_carbonyl).

The bond between the carbonyl carbon and the ester oxygen (C_carbonyl - O_ester).

Computational studies, typically using DFT, can generate a relaxed potential energy surface scan. This involves fixing the dihedral angle of interest at various values while allowing the rest of the molecule's geometry to relax to its lowest energy state. The resulting plot of energy versus dihedral angle reveals the most stable conformations.

Studies on structurally similar molecules, such as 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, have shown that the ester group tends to be nearly coplanar with the phenyl ring to maximize conjugation, while the two ring systems are often nearly perpendicular to each other. mdpi.com For this compound, the most stable conformation would likely feature a high degree of planarity between the ester functional group and the benzene ring to maximize π-orbital overlap, which is energetically favorable. The bulky tert-butyl group, however, introduces steric hindrance that can influence the precise rotational energy landscape. researchgate.netacs.org

Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model (PCM))

Computational studies are often performed on isolated molecules in the gas phase. However, chemical processes and property measurements frequently occur in solution, where solute-solvent interactions can significantly alter molecular properties. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects without the prohibitive cost of explicitly modeling individual solvent molecules. wikipedia.orgnih.gov

In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous medium characterized by the solvent's dielectric constant. wikipedia.orgwavefun.com The solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This electrostatic interaction is then incorporated into the quantum mechanical calculation, allowing for the determination of molecular properties in a simulated solvent environment. The Integral Equation Formalism (IEF-PCM) and the Conductor-like PCM (C-PCM) are common and robust variants of this model. aip.orgwikipedia.org

For this compound, applying the PCM would be crucial for accurately predicting properties that are sensitive to the polarity of the environment, such as:

Geometrical Parameters: Bond lengths and angles may change slightly.

NLO Properties: The dipole moment and hyperpolarizability are particularly sensitive to solvent effects. In polar solvents, the charge-transfer character of the D-π-A system can be stabilized, often leading to an enhancement of the hyperpolarizability (β). aip.org

Energy Landscapes: The relative energies of different conformers can be altered by the solvent, potentially changing the most stable conformation compared to the gas phase.

By performing calculations in different continua (e.g., a nonpolar solvent like cyclohexane (B81311) and a polar solvent like acetonitrile), one can computationally probe the solvatochromic behavior and the influence of the environment on the molecule's electronic and structural properties.

Mechanistic Studies of Chemical Transformations Involving Tert Butyl 4 Methoxybenzoate

Ester Cleavage Mechanisms

The cleavage of the ester bond in tert-butyl 4-methoxybenzoate (B1229959) can be achieved through several distinct mechanistic pathways, including thermal, acid-catalyzed, and base-mediated methods. The bulky tert-butyl group significantly influences the reactivity and the operative mechanism compared to less sterically hindered esters.

The gas-phase thermal decomposition (pyrolysis) of tert-butyl esters, including aromatic esters like tert-butyl benzoate (B1203000), proceeds through a unimolecular elimination reaction. rsc.orgrsc.org This process occurs via a concerted, six-membered cyclic transition state, a pathway known as an Ei (Elimination, intramolecular) mechanism. nih.gov

For tert-butyl 4-methoxybenzoate, the mechanism involves the transfer of a hydrogen atom from one of the methyl groups of the tert-butyl moiety to the carbonyl oxygen. This is accompanied by the simultaneous cleavage of the C-O and C-H bonds, leading to the formation of 4-methoxybenzoic acid and isobutylene (B52900).

Key characteristics of this pathway include:

Concerted Mechanism: Bond breaking and bond formation occur in a single step.

Six-Membered Transition State: The arrangement of atoms facilitates the hydrogen transfer.

Unimolecular Kinetics: The reaction rate depends only on the concentration of the ester.

Studies on the pyrolysis of substituted tert-butyl benzoates have shown that the reaction is sensitive to electronic effects. The transition state exhibits a degree of polarity, which increases from primary to secondary to tertiary esters. rsc.org For tert-butyl benzoates, the rates correlate with Hammett σ° values, indicating that electron-withdrawing substituents on the aromatic ring accelerate the reaction. rsc.org

Pyrolytic Decomposition of this compound
Mechanism of Pyrolytic Decomposition
The Ei mechanism involves a six-membered transition state leading to the formation of 4-methoxybenzoic acid and isobutylene.

Tert-butyl esters are highly susceptible to cleavage under acidic conditions. acsgcipr.org The mechanism for the acid-catalyzed hydrolysis of this compound is classified as A-AL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). acsgcipr.org This pathway is distinct from the hydrolysis of most other esters (which typically follow A-AC2) due to the ability of the tert-butyl group to form a stable tertiary carbocation.

The mechanism proceeds in the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid (e.g., H3O+), which enhances the electrophilicity of the carbonyl carbon. acsgcipr.orgstackexchange.com

Carbocation Formation: The molecule undergoes unimolecular cleavage of the bond between the oxygen and the tert-butyl group. This is the rate-determining step and results in the formation of 4-methoxybenzoic acid and a stable tert-butyl cation. acsgcipr.orgstackexchange.com

Deprotonation: The tert-butyl cation rapidly loses a proton to a solvent molecule (like water) to form isobutylene, a neutral and stable alkene. acsgcipr.orgstackexchange.com

This reaction is efficient and often used for the deprotection of carboxylic acids. A variety of acids, including trifluoroacetic acid (TFA), sulfuric acid, and hydrochloric acid, can be used. acsgcipr.org

Acid-Catalyzed Hydrolysis of this compound
Mechanism of Acid-Catalyzed Hydrolysis
The A-AL1 mechanism involves the formation of a stable tert-butyl carbocation.

In contrast to their lability in acid, tert-butyl esters are generally resistant to base-mediated hydrolysis (saponification). acsgcipr.org The standard B-AC2 mechanism, which involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, is sterically hindered by the bulky tert-butyl group. arkat-usa.orgacs.org

However, cleavage under basic conditions is not impossible and can be achieved using specific reaction conditions. Research has shown that using powdered potassium hydroxide (KOH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can effectively cleave tert-butyl benzoates at room temperature. organic-chemistry.orgbris.ac.uk This method is considered a safer and more efficient alternative to older procedures using sodium hydride in dimethylformamide (DMF), which was found to proceed via NaOH generated in situ. bris.ac.uk Another effective method involves using a non-aqueous system of NaOH in a methanol (B129727)/dichloromethane (B109758) mixture, which facilitates the hydrolysis of sterically hindered esters. arkat-usa.orgresearchgate.net While the mechanism is still B-AC2, these specific solvent systems enhance the reactivity of the hydroxide nucleophile and facilitate the reaction despite the steric hindrance.

Reagent SystemSolventTemperatureEfficacyReference
Powdered KOHTHFRoom Temp.Excellent Yields (94-99%) bris.ac.uk
NaOHMeOH/CH2Cl2 (1:9)Room Temp.Rapid and Efficient arkat-usa.orgresearchgate.net
NaH / adventitious H2ODMF---Hazardous, involves in situ NaOH bris.ac.uk

The differential stability of the tert-butyl ester group towards acidic and basic reagents makes it a valuable protecting group in organic synthesis. Its robustness under neutral and basic conditions allows for the selective modification of other functional groups within a molecule. acsgcipr.orgorganic-chemistry.org

Conversely, the tert-butyl ester can be selectively removed under acidic conditions while other acid-stable protecting groups remain intact. The choice of acid and solvent system is crucial for achieving high selectivity.

Examples of selective deprotection include:

Lewis Acid Catalysis: Zinc bromide (ZnBr2) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain acid-labile amine protecting groups like 9-phenylfluoren-9-yl (PhF). nih.govresearchgate.netsemanticscholar.org

Brønsted Acid Systems: A solution of sulfuric acid in tert-butyl acetate (B1210297) can selectively cleave an N-Boc group in the presence of a tert-butyl ester. researchgate.netthieme-connect.com

Radical-Mediated Deprotection: A catalytic method using the tris(4-bromophenyl)aminium radical cation ("magic blue") in combination with triethylsilane offers a mild alternative for cleaving the C-O bond of tert-butyl esters under non-acidic and non-basic conditions. acs.org

Deprotection MethodReagentsGroups ToleratedReference
Lewis AcidZnBr2 in CH2Cl2PhF-protected amines nih.govresearchgate.net
Brønsted AcidH2SO4 in tBuOActert-Butyl esters (when cleaving N-Boc) researchgate.net
Radical-Mediated"Magic Blue" / Et3SiHAcid/Base sensitive groups acs.org

Radical Reaction Mechanisms

While this compound is not a typical radical precursor, its synthesis can be envisioned through radical-based methodologies, particularly those induced by visible light. These modern synthetic strategies offer mild and efficient alternatives to traditional esterification methods. acs.orgmdpi.com

A general mechanism for the visible-light-induced synthesis of esters often involves the following key steps: acs.orgrsc.org

Photocatalyst Excitation: A photocatalyst (e.g., Eosin Y, Ru(bpy)3Cl2) absorbs visible light and enters an excited state. rsc.orgbeilstein-journals.org

Radical Generation: The excited photocatalyst mediates a single-electron transfer (SET) process. For ester synthesis, this often involves generating an acyl radical. For instance, an aldehyde can be oxidized to an acyl radical, or a carboxylic acid can be converted into a redox-active ester (like an N-hydroxyphthalimide ester) which then fragments to form an acyl radical. acs.orgbeilstein-journals.org

Radical Coupling/Propagation: The acyl radical (e.g., 4-methoxybenzoyl radical) can then be trapped by a suitable partner. In the context of forming this compound, this could involve a reaction with a source of the tert-butoxy (B1229062) group. Alternatively, in a self-propagating radical chain reaction, the acyl radical might react with a halogen source to form an acyl halide, which then undergoes nucleophilic substitution with tert-butanol (B103910). acs.org

For example, a plausible photocatalyst-free pathway involves the photoexcitation of a phenolate, which is then oxidized by a reagent like BrCCl3 to generate a CCl3• radical. This radical abstracts a hydrogen from an aldehyde (e.g., 4-methoxybenzaldehyde) to form the 4-methoxybenzoyl radical. This radical then reacts further to form an acyl bromide, which ultimately esterifies with an alcohol. acs.org

Substitution and Derivatization Reaction Mechanisms

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the electronic effects of the two substituents: the methoxy (B1213986) group (-OCH3) and the tert-butoxycarbonyl group (-COOBut).

Methoxy Group (-OCH3): This is a strongly activating group and is ortho, para-directing. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via resonance (a +M effect), which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orgresearchgate.net

Ester Group (-COOBut): This is a deactivating group and is meta-directing. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, destabilizing the arenium ion, particularly when the positive charge is on the carbon bearing the substituent.

In the case of this compound, the powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the ester group. libretexts.org Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the methoxy group (i.e., at C3 and C5).

The general mechanism for EAS proceeds in two steps: masterorganicchemistry.comlabxchange.org

Electrophile Attack: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

Another potential derivatization involves the cleavage of the methyl ether. The ether linkage is generally stable but can be cleaved using strong acids like hydroiodic acid (HI), which proceeds via an SN2 attack of the iodide ion on the methyl group. wikipedia.org

PCl3-Mediated Acid Chloride Formation

The conversion of tert-butyl esters to their corresponding acid chlorides is a valuable transformation in organic synthesis. The use of phosphorus trichloride (B1173362) (PCl3) has been demonstrated as an effective reagent for this purpose, including for substrates such as this compound. researchgate.net

A plausible mechanism for this transformation begins with the in situ generation of hydrogen chloride (HCl) from the reaction of PCl3 with trace amounts of water present in the reaction medium. researchgate.net The HCl then protonates the carbonyl oxygen of the this compound, activating the ester towards nucleophilic attack. Subsequently, a chloride ion attacks the tert-butyl group, leading to the formation of tert-butyl chloride and 4-methoxybenzoic acid. The 4-methoxybenzoic acid then reacts with PCl3, or a related phosphorus-chlorine species like (OH)PCl2, to furnish the final product, 4-methoxybenzoyl chloride. researchgate.net

An alternative pathway involves the direct reaction of the protonated ester with PCl3. In this scenario, the phosphorus atom of PCl3 is attacked by the carbonyl oxygen of the ester. This is followed by the elimination of the tert-butyl cation, which is then trapped by a chloride ion to form tert-butyl chloride. The resulting intermediate subsequently collapses to yield the acid chloride. researchgate.net

Research has shown that various tert-butyl esters, including those with electron-rich aromatic rings like this compound, can be efficiently chlorinated using PCl3. researchgate.net The reaction conditions are generally simple, and the corresponding acid chlorides are obtained in good yields. researchgate.net

Selected examples of PCl3-mediated chlorination of tert-butyl esters. researchgate.net
Substrate (Tert-butyl ester)SolventTemperature (°C)Time (h)Yield of Acid Chloride (%)
tert-butyl benzoateCH3CN80398
tert-butyl 4-methylbenzoateCH3CN80395
This compoundCH3CN80392
tert-butyl 4-fluorobenzoateCH3CN80396
tert-butyl 4-(trifluoromethyl)benzoateCH3CN80394

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A classic SNAr reaction proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is typically a prerequisite for this reaction to occur, as these groups are necessary to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

This compound is generally not considered a suitable substrate for a classical SNAr reaction. The methoxy group (-OCH3) at the para position is an electron-donating group, which destabilizes the negatively charged intermediate that would be formed upon nucleophilic attack. chemistrysteps.com Therefore, the direct displacement of a leaving group on the aromatic ring of this compound by a nucleophile via a standard SNAr mechanism is electronically disfavored.

However, nucleophilic substitution on methoxy-substituted arenes can occur under specific conditions or through alternative mechanistic pathways. For instance, in some cases, a concerted SNAr mechanism, where the bond formation and bond breaking occur in a single step without the formation of a stable intermediate, has been proposed. ntu.edu.sg Another possibility is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway typically requires very strong bases and high temperatures. pressbooks.pub While these alternative mechanisms exist for some methoxy-substituted aromatic compounds, there is a lack of specific literature detailing such reactions for this compound.

Deuterium (B1214612) Labelling Mechanistic Insights

Deuterium labeling is a powerful tool in the elucidation of reaction mechanisms. By replacing one or more hydrogen atoms in a reactant with deuterium, chemists can trace the path of the labeled atom(s) throughout a chemical transformation. This technique provides valuable insights into bond-breaking and bond-forming steps.

One of the key applications of deuterium labeling is the determination of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For hydrogen/deuterium, the C-H bond is weaker and vibrates at a higher frequency than the C-D bond. Consequently, reactions involving the cleavage of a C-H bond are typically faster than those involving the cleavage of a C-D bond, leading to a kH/kD value greater than 1. princeton.edu

In the context of the chemical transformations of this compound, deuterium labeling could be employed to gain a deeper understanding of the reaction mechanisms. For instance, in the PCl3-mediated formation of 4-methoxybenzoyl chloride, if the cleavage of a C-H bond on the aromatic ring or the tert-butyl group were involved in the rate-determining step, a primary KIE would be expected. However, based on the proposed mechanisms, this is unlikely.

Secondary KIEs, where the isotopically substituted bond is not broken in the rate-determining step, can also provide mechanistic information. princeton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in the hybridization or steric environment of the carbon atom bearing the isotope during the reaction.

While the principles of deuterium labeling and KIEs are well-established, a review of the scientific literature reveals a lack of specific studies where these techniques have been applied to investigate the reaction mechanisms of this compound. Such studies could, for example, definitively distinguish between different proposed pathways for the acid chloride formation or explore the possibility of less common reaction mechanisms.

Applications in Advanced Organic Synthesis and Chemical Research

Function as a Protecting Group in Carboxylic Acid Chemistry

One of the most significant roles of the tert-butyl ester moiety, as found in tert-butyl 4-methoxybenzoate (B1229959), is the protection of carboxylic acids. A protecting group is a temporarily attached molecular fragment that masks a reactive functional group to prevent it from reacting during a synthetic sequence.

The tert-butyl ester is widely employed as a protecting group for carboxylic acids due to its notable stability across a range of chemical conditions. It is resistant to nucleophiles, basic conditions, and many reducing agents. This stability allows for selective transformations to be carried out on other parts of a complex molecule without affecting the protected carboxylic acid.

A key concept in protecting group strategy is "orthogonality," which means that different protecting groups on the same molecule can be removed under distinct conditions without interfering with each other. The tert-butyl ester is an excellent example of an orthogonal protecting group. It is labile under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions.

Orthogonality of Tert-butyl Esters with Other Common Protecting Groups
Protecting GroupTypical Removal ConditionsStable to Tert-butyl Ester Removal (Acidic)
Benzyl (B1604629) (Bn) esters/ethersHydrogenolysis (H₂, Pd/C)Yes
Silyl ethers (e.g., TBDMS, TIPS)Fluoride ions (e.g., TBAF)Generally Yes (can be acid-labile)
Fmoc (amine protection)Base (e.g., Piperidine)Yes
Cbz (amine protection)HydrogenolysisYes

The introduction and removal of the tert-butyl protecting group can be achieved through several reliable methods, making it suitable for use in the synthesis of complex molecules.

Introduction Methods: The tert-butyl ester can be formed by reacting a carboxylic acid with specific reagents under acidic catalysis. Common methods include:

Reaction with Isobutylene (B52900): The carboxylic acid is treated with an excess of isobutylene in the presence of a strong acid catalyst like sulfuric acid.

Reaction with tert-Butanol (B103910): Condensation with tert-butanol can be facilitated by acid catalysts.

Using Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent, often used for amine protection, can also be used to form tert-butyl esters in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Removal (Deprotection) Methods: Deprotection of tert-butyl esters is most commonly achieved under acidic conditions, which proceed via a stable tert-butyl cation intermediate. The choice of acid can be tailored to the sensitivity of the substrate.

Common Reagents for Tert-butyl Ester Deprotection
ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Neat or in a solvent like Dichloromethane (B109758) (DCM)Very common and effective, but harsh.
Hydrochloric Acid (HCl)In an organic solvent like dioxane or methanol (B129727)A strong protic acid used for cleavage.
Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃)In a non-protic solvent like DCMOffers milder conditions and can be more selective.
Aqueous Phosphoric AcidAqueous solutionAn environmentally benign and mild option.

The development of milder deprotection methods using Lewis acids or other specialized reagents has expanded the utility of the tert-butyl protecting group, allowing for its removal in the presence of other acid-sensitive functionalities within a complex molecule.

Stereochemical Control and Chiral Synthesis Applications (e.g., parallel kinetic resolution)

A comprehensive review of scientific literature and chemical databases indicates that tert-butyl 4-methoxybenzoate is not prominently utilized as a direct tool for stereochemical control in chiral synthesis. Specifically, there are no readily available research findings that detail its application in processes such as parallel kinetic resolution, where a racemic mixture is separated into its constituent enantiomers through reactions that proceed at different rates.

The primary role of this compound in advanced organic synthesis appears to be that of a precursor or an intermediate compound. Its chemical structure, while possessing distinct electronic and steric properties due to the methoxy (B1213986) and tert-butyl groups, does not inherently lend itself to being a chiral auxiliary or a catalyst for enantioselective transformations. Chiral synthesis typically requires reagents or catalysts that are themselves chiral, thereby creating a diastereomeric interaction with the substrate that directs the stereochemical outcome of the reaction.

While derivatives of benzoic acid have been explored in the context of chiral ligands and auxiliaries, the specific compound this compound has not been identified in the literature as a key component in achieving stereochemical control. Research in asymmetric synthesis is vast and continually evolving; however, based on currently accessible data, the application of this compound in chiral synthesis and stereochemical control remains undocumented.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes and Catalytic Systems

Future research will increasingly prioritize the development of environmentally benign synthetic methods for tert-butyl 4-methoxybenzoate (B1229959). This involves moving away from stoichiometric reagents and harsh conditions towards more sustainable catalytic approaches.

Key Research Thrusts:

Heterogeneous Catalysis: Emphasis will be placed on designing solid acid catalysts, such as zeolites, functionalized mesoporous silica, and ion-exchange resins. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and reduced corrosive waste compared to traditional mineral acids.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for the esterification or transesterification process is a highly attractive green alternative. Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH), exhibits high selectivity, and reduces the generation of byproducts.

Alternative Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener solvents is crucial. This includes the investigation of ionic liquids and deep eutectic solvents (DES), which offer benefits like low vapor pressure, high thermal stability, and potential for recyclability. For instance, a patent for a related compound, 4-tert-butyl-4'-methoxy dibenzoylmethane, highlights a method with low environmental pollution. google.com

Energy-Efficient Processes: The exploration of microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

A comparison of potential catalytic systems is presented below:

Catalyst TypeAdvantagesChallenges
Homogeneous Acids (e.g., H₂SO₄) High activity, low costCorrosive, difficult to separate, generates waste
Heterogeneous Solid Acids Recyclable, non-corrosive, easy separationLower activity, potential for pore blockage
Enzymes (e.g., Lipases) High selectivity, mild conditions, biodegradableHigher cost, sensitivity to temperature/pH
Ionic Liquids Recyclable, low volatility, tunable propertiesHigh cost, potential toxicity, viscosity issues

The development of catalysts like environmentally friendly titanium sulfate (B86663) for the synthesis of related esters underscores the trend towards more sustainable chemical production. google.com

Advanced Mechanistic Investigations (e.g., real-time monitoring)

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of tert-butyl 4-methoxybenzoate is essential for process optimization and control. Emerging in-situ analytical techniques are pivotal for these advanced investigations.

Emerging Methodologies:

In-situ Spectroscopy: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Raman, and Near-Infrared (NIR) spectroscopy allow for real-time monitoring of reactant consumption and product formation directly within the reaction vessel. researchgate.netresearchgate.net This provides invaluable kinetic data without the need for offline sampling and analysis.

Flow Chemistry with Process Analytical Technology (PAT): Integrating continuous flow reactors with online analytical tools like NMR, UV/Vis, and UHPLC enables rapid data acquisition and the study of reaction parameters in real-time. hitec-zang.de This approach is particularly useful for identifying transient intermediates and understanding the influence of process variables on reaction outcomes.

Mass Spectrometry: Real-time monitoring of reaction mixtures can be achieved using techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) integrated with microfluidic devices, allowing for on-chip kinetic studies. researchgate.net

By applying these methods, researchers can elucidate rate-determining steps, identify and characterize reaction intermediates, and build accurate kinetic models to optimize yield, selectivity, and process safety.

Exploration of Novel Reactivity Patterns

While this compound is often used as an intermediate or protecting group, future research can focus on uncovering novel reactivity patterns of the molecule itself. This involves exploring new ways to functionalize the aromatic ring or leverage the ester group in unconventional transformations.

Potential Areas of Exploration:

C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical route to introduce new substituents, bypassing traditional multi-step sequences. Research could target the development of transition-metal catalyst systems (e.g., based on palladium, rhodium, or iridium) to selectively activate specific C-H bonds on the benzene (B151609) ring.

Decarboxylative Coupling: The carboxylate group could be utilized as a leaving group in cross-coupling reactions. This would enable the direct connection of the aryl scaffold to other molecular fragments, expanding the synthetic utility of the parent compound.

Photoredox Catalysis: The use of visible light and a photocatalyst could unlock novel radical-based transformations. organic-chemistry.org This could include radical additions to the aromatic ring or coupling reactions involving radical intermediates generated from the ester.

Electrochemical Synthesis: Employing electrochemical methods could provide a reagent-free and environmentally friendly way to mediate redox reactions, potentially leading to new dimerization or functionalization pathways.

These explorations could transform this compound from a simple building block into a versatile platform for constructing more complex molecular architectures.

Integration with Machine Learning and AI in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. accscience.comnih.gov For this compound, these computational tools can accelerate research and development in several key areas.

Applications of AI/ML:

Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations or to identify the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing or functionalizing this compound. scitechdaily.com This can significantly reduce the number of experiments required, saving time and resources.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties that incorporate the this compound scaffold. nih.gov This is particularly relevant in drug discovery, where AI can generate derivatives with predicted biological activity, selectivity, and favorable pharmacokinetic profiles. accscience.com

Spectroscopic Data Analysis: AI can assist in the interpretation of complex spectroscopic data obtained from real-time monitoring, helping to identify species and elucidate reaction mechanisms more efficiently.

Predictive Toxicology: ML models can predict the potential toxicity of new derivatives, allowing for an early-stage assessment of safety and guiding the design process towards safer chemical entities.

Supramolecular Assembly and Non-Covalent Interaction Studies

The specific combination of a bulky tert-butyl group and an electron-rich methoxy-substituted aromatic ring in this compound makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering.

Future Research Directions:

Crystal Engineering: Systematic studies of the crystallization behavior of this compound and its derivatives can reveal how non-covalent interactions (e.g., π-π stacking, C-H···π interactions, and hydrogen bonding with co-formers) direct the formation of specific solid-state architectures.

Self-Assembly on Surfaces: The role of the tert-butyl group as a modulator of self-assembly on surfaces is a key area of interest. semanticscholar.org Investigations using techniques like scanning tunneling microscopy (STM) could reveal how this compound molecules arrange themselves on different substrates, potentially forming long-range ordered nanostructures.

Host-Guest Chemistry: The aromatic core of the molecule could act as a guest within the cavities of larger host molecules, such as cyclodextrins or calixarenes. Studies in this area could explore binding affinities and the formation of well-defined host-guest complexes in solution and the solid state. Research on related p-tert-butyl thiacalix organic-chemistry.orgarenes has already shown their ability to form complex supramolecular systems. rsc.org

Liquid Crystal Formation: The rigid aromatic core and the flexible tert-butyl group are features often found in liquid crystalline materials. Future work could explore whether derivatives of this compound exhibit mesophases and investigate their potential applications in display technologies or as functional materials.

Understanding and controlling the non-covalent interactions of this molecule will be key to designing new materials with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.